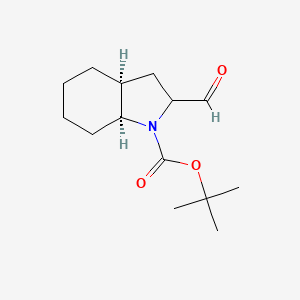
4-chloro-2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide, also known as CPB-T, is a sulfonamide compound that has gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-chloro-2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide is not fully understood, but it is thought to involve the inhibition of the Akt/mTOR signaling pathway, which is involved in cell growth and survival. 4-chloro-2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide has also been shown to increase the production of reactive oxygen species, which can contribute to apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-chloro-2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide has been shown to have a variety of biochemical and physiological effects. In addition to its effects on cancer cells, 4-chloro-2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase. 4-chloro-2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of 4-chloro-2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide in lab experiments is its specificity for cancer cells. 4-chloro-2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide has been shown to have minimal toxicity to normal cells, making it a promising candidate for cancer treatment. However, 4-chloro-2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide is not yet approved for clinical use, and further studies are needed to determine its safety and efficacy.
Future Directions
There are several potential future directions for research on 4-chloro-2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide. One area of interest is the development of 4-chloro-2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide analogs with improved potency and selectivity. Additionally, further studies are needed to determine the optimal dosing and administration of 4-chloro-2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide for cancer treatment. Finally, 4-chloro-2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide may have potential applications in other areas, such as neurodegenerative diseases and inflammation.
Synthesis Methods
4-chloro-2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide can be synthesized through a multi-step process, starting with the reaction of 4-chloro-2,5-dimethoxybenzenesulfonyl chloride with 2-phenylphenylamine. The resulting intermediate is then reacted with thionyl chloride, followed by treatment with ammonia to yield 4-chloro-2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide.
Scientific Research Applications
4-chloro-2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide has been studied for its potential therapeutic applications, particularly in the treatment of cancer. In vitro studies have shown that 4-chloro-2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide can induce apoptosis, or programmed cell death, in cancer cells. Additionally, 4-chloro-2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide has been shown to inhibit the growth and migration of cancer cells in animal models.
properties
IUPAC Name |
4-chloro-2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO4S/c1-25-18-13-20(19(26-2)12-16(18)21)27(23,24)22-17-11-7-6-10-15(17)14-8-4-3-5-9-14/h3-13,22H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWDFHUUXWDHOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)NC2=CC=CC=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Chloro-6-methoxybenzo[D]thiazol-2-amine hbr](/img/structure/B7451456.png)


![5-Nitro-4-[(propan-2-yl)amino]thiophene-2-carbonitrile](/img/structure/B7451496.png)
![4-chloro-N-[2-(diethylamino)ethyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B7451501.png)

![4-bromo-2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methylbenzenesulfonamide](/img/structure/B7451510.png)




